5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole
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Overview
Description
5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazine dithiocarbamate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro- or halogen-substituted triazoles.
Scientific Research Applications
5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-(methylsulfanyl)pentanenitrile
- 5-(methylsulfanyl)azolo[1,5-a]pyrimidin-7(4H)-one
- 2-thio-containing pyrimidines
Uniqueness
5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. The presence of both a methylsulfanyl and a phenyl group provides a distinct set of chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
7747-19-5 |
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Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
3-methylsulfanyl-5-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3S/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI Key |
HKFUGORCXQUEIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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